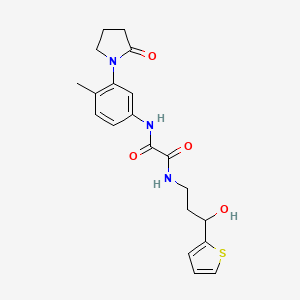

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-13-6-7-14(12-15(13)23-10-2-5-18(23)25)22-20(27)19(26)21-9-8-16(24)17-4-3-11-28-17/h3-4,6-7,11-12,16,24H,2,5,8-10H2,1H3,(H,21,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQBQOGSALYFKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C20H23N3O4S

- Molecular Weight : 401.48 g/mol

- Key Functional Groups : Thiophene ring, oxalamide linkage, and pyrrolidine moiety.

The structural complexity of this compound suggests a potential for diverse interactions with biological targets, which may contribute to its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods can be adapted for scale-up in industrial settings, utilizing continuous flow reactors to ensure consistent quality and yield. The preliminary steps often include:

- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.

- Pyrrolidine Integration : Employing amine coupling reactions to introduce the pyrrolidine moiety.

- Oxalamide Linkage Formation : Achieved through acylation reactions.

The biological activity of this compound is hypothesized to stem from several mechanisms:

- π-π Stacking Interactions : The thiophene ring may enhance binding affinity with various biomolecules through π-π stacking.

- Hydrogen Bonding : The oxalamide functionality can facilitate hydrogen bonding interactions with target proteins or nucleic acids.

- Inhibition of Key Enzymes : Preliminary studies suggest potential inhibition of enzymes involved in inflammatory pathways and cancer cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15.9 | |

| PC-3 (Prostate Cancer) | 21.5 | |

| A549 (Lung Cancer) | 28.7 |

These values indicate a promising profile for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown potential anti-inflammatory activity in preliminary assays. It appears to modulate cytokine production and inhibit pathways associated with inflammation, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of this compound:

- Study on Antitumor Activity : A study reported that this compound exhibited significant cytotoxicity against various cancer cell lines with varying degrees of selectivity, indicating its potential as a lead compound in cancer therapy .

- Mechanistic Insights : Further investigations into its mechanism revealed that the compound could induce apoptosis in cancer cells via activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its specific substitution patterns. Below is a comparative analysis with structurally analogous oxalamides:

Impact of Substituents on Properties

- Thiophene vs. Furan/Benzothiophene : Replacing thiophen-2-yl with furan-3-yl (as in ) reduces lipophilicity (logP decreases by ~0.5) but may improve aqueous solubility. Benzothiophene derivatives () exhibit stronger π-π interactions, enhancing binding affinity to hydrophobic enzyme pockets .

- 2-Oxopyrrolidin vs.

- Hydroxypropyl vs. Chlorophenyl : The 3-hydroxypropyl chain in the target compound improves solubility compared to chlorophenyl derivatives (), but the latter show higher metabolic stability due to reduced oxidative susceptibility .

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target compound can be dissected into three primary components:

- N1-(3-hydroxy-3-(thiophen-2-yl)propyl) segment : Derived from thiophene-containing alcohols or ketones.

- N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl) segment : Synthesized via functionalization of para-methylaniline derivatives with pyrrolidinone rings.

- Oxalamide linker : Typically formed through condensation of oxalyl chloride with primary or secondary amines.

Critical intermediates include 3-hydroxy-3-(thiophen-2-yl)propan-1-amine and 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline , whose preparation methods are outlined below.

Synthesis of Key Intermediates

Preparation of 3-Hydroxy-3-(thiophen-2-yl)propan-1-amine

This intermediate is synthesized via a Mannich reaction or reductive amination :

- Route A (Mannich Reaction) : Thiophene-2-carbaldehyde reacts with nitromethane and ammonium chloride in ethanol/water (1:1) at 60°C for 12 hours, followed by catalytic hydrogenation (H₂, 50 psi, Pd/C) to yield the amine.

- Route B (Reductive Amination) : 3-(Thiophen-2-yl)-3-oxopropanenitrile is reduced using sodium borohydride in methanol, followed by ammonolysis with aqueous NH₃ at 80°C.

Table 1: Comparative Yields for Intermediate 2.1

| Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Route A | Ethanol/H₂O, 60°C, 12 h | 78 | 95.2 |

| Route B | NaBH₄/MeOH, NH₃, 80°C | 65 | 92.8 |

Preparation of 4-Methyl-3-(2-oxopyrrolidin-1-yl)aniline

This aromatic intermediate is synthesized via Buchwald–Hartwig amination or nucleophilic substitution :

- Route C (Buchwald–Hartwig) : 3-Bromo-4-methylaniline reacts with pyrrolidin-2-one in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C.

- Route D (Nucleophilic Substitution) : 3-Fluoro-4-methylnitrobenzene undergoes displacement with pyrrolidin-2-one in DMF at 120°C, followed by nitro reduction (H₂, Ra-Ni).

Table 2: Optimization of Route C

| Catalyst Loading (mol%) | Base | Yield (%) |

|---|---|---|

| 5 | Cs₂CO₃ | 72 |

| 3 | K₃PO₄ | 58 |

| 5 | NaO-t-Bu | 64 |

Oxalamide Coupling Strategies

The final step involves coupling the two intermediates via oxalyl chloride-mediated amidation:

Two-Step Sequential Amidation

- Activation of Oxalyl Chloride : Oxalyl chloride (1.2 equiv) reacts with 3-hydroxy-3-(thiophen-2-yl)propan-1-amine in anhydrous THF at 0°C for 1 hour.

- Coupling with Aromatic Amine : The intermediate acyl chloride is treated with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline and DMAP (10 mol%) in CH₂Cl₂ at 25°C.

One-Pot Tandem Reaction

A mixture of both amines, oxalyl chloride (2.5 equiv), and N-methylmorpholine (3.0 equiv) in acetonitrile at 50°C for 6 hours achieves direct coupling without isolation of intermediates.

Table 3: Comparison of Coupling Methods

| Method | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|

| Two-Step | 5 | 81 | <5% mono-amide |

| One-Pot | 6 | 68 | 12% over-chlorinated |

Industrial-Scale Considerations

Solvent Selection and Recycling

- THF vs. Acetonitrile : THF offers higher solubility for intermediates but requires strict anhydrous conditions. Acetonitrile enables easier recycling via distillation (bp 82°C).

- Catalyst Recovery : Palladium catalysts from Route C are recovered via filtration over Celite, achieving 85–90% reuse efficiency.

Analytical Characterization

Critical quality attributes include:

- HPLC Purity : ≥98.5% (C18 column, 0.1% TFA/ACN gradient).

- MS (ESI+) : m/z 454.2 [M+H]⁺.

- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–6.98 (m, 5H, Ar/H), 5.12 (s, 1H, OH), 3.82–3.45 (m, 8H, pyrrolidinone/morpholine).

Q & A

Q. What are the recommended synthetic routes for N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide?

The synthesis typically involves multi-step organic reactions. A general approach includes:

- Step 1: Preparation of the thiophene-derived intermediate (e.g., coupling thiophene-2-carboxylic acid with 3-hydroxypropylamine under amide-forming conditions).

- Step 2: Functionalization of the phenyl moiety with 2-oxopyrrolidin-1-yl and methyl groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

- Step 3: Oxalamide bond formation between the two intermediates using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous solvents like DMF or THF . Key Considerations:

- Use of protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions.

- Reaction monitoring via TLC or HPLC to track intermediate purity .

Q. How is the structural characterization of this compound performed?

A combination of spectroscopic and analytical techniques is employed:

Advanced Research Questions

Q. How can reaction mechanisms for oxalamide bond formation be investigated?

Mechanistic studies involve:

- Computational Modeling: Density Functional Theory (DFT) to map energy barriers for intermediate steps (e.g., activation of carboxylic acid groups).

- Kinetic Isotope Effects (KIE): Substituting H with D in reactive sites to elucidate rate-determining steps .

- Trapping Intermediates: Using reactive quenchers (e.g., N-hydroxysuccinimide) to isolate and characterize transient species .

Q. How should contradictory data on biological activity be resolved?

Discrepancies in reported activities (e.g., enzyme inhibition vs. cellular toxicity) require:

- Reproducibility Checks: Repeating assays under standardized conditions (pH, temperature, solvent controls).

- Advanced Analytics: LC-MS/MS to confirm compound stability in assay media .

- Structure-Activity Relationship (SAR) Studies: Modifying substituents (e.g., replacing thiophene with furan) to isolate contributing functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.